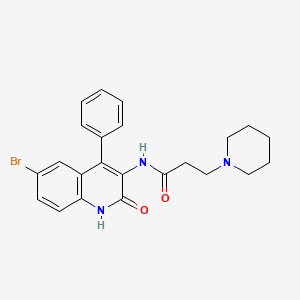

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-(piperidin-1-yl)propanamide

Descripción

This compound features a 1,2-dihydroquinolin-2-one core substituted at position 6 with a bromine atom, at position 4 with a phenyl group, and at position 3 with a 3-(piperidin-1-yl)propanamide moiety.

Propiedades

IUPAC Name |

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-piperidin-1-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BrN3O2/c24-17-9-10-19-18(15-17)21(16-7-3-1-4-8-16)22(23(29)25-19)26-20(28)11-14-27-12-5-2-6-13-27/h1,3-4,7-10,15H,2,5-6,11-14H2,(H,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYYOBRLSHFAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=O)NC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-(piperidin-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Amide Formation: The final step involves the coupling of the quinoline derivative with 3-(piperidin-1-yl)propanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-(piperidin-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromo group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the bromo position.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Lead Compound for Drug Development

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-(piperidin-1-yl)propanamide has been identified as a lead compound in the development of new drugs targeting various diseases. Its structural features allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies. The compound exhibits potential against cancer, bacterial infections, and inflammatory disorders due to its ability to inhibit specific enzymes and modulate receptor activity.

Biological Studies

Interaction with Biological Targets

The compound is utilized in biological studies to investigate its interactions with enzymes, receptors, and DNA. Its mechanism of action involves enzyme inhibition and receptor modulation, which are crucial for its therapeutic effects. For instance, the bromine atom and acetamide group enhance its binding affinity to active sites, influencing cellular pathways related to disease progression .

Chemical Biology

Probing Cellular Processes

In chemical biology, this compound serves as a probe to study cellular processes. Its ability to intercalate into DNA allows researchers to explore its effects on replication and transcription processes. This property is particularly relevant in cancer research, where disrupting DNA function can lead to apoptosis in malignant cells.

Material Science

Development of Advanced Materials

The compound is also being investigated for its potential applications in material science. Its unique chemical structure may contribute to the development of organic semiconductors and other advanced materials. Research is ongoing to optimize its properties for use in electronic devices and other technological applications.

Mecanismo De Acción

The mechanism of action of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Heterocycle Modifications

1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide

- Key Differences :

- Substituent : Chlorine (Cl) replaces bromine (Br) at position 4.

- Amide Side Chain : A piperidine-3-carboxamide group replaces the 3-(piperidin-1-yl)propanamide chain.

- Aromatic Substitution : The phenyl group at position 4 is retained, but the amide nitrogen is substituted with a 2,4-dimethylphenyl group.

- The steric bulk of the 2,4-dimethylphenyl group could impact binding pocket accessibility.

N-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-3-(piperidin-1-yl)propenamide

- Key Differences: Core Structure: A triazolo[4,3-a]pyrazine replaces the dihydroquinoline core. Substituents: An amino group at position 8 and a phenyl group at position 2 are present.

- Implications: The triazolopyrazine core may enhance π-π stacking interactions with aromatic residues in target proteins. The propenamide linker (vs.

Side Chain Variations

3-(Dimethylamino)-N-(2-oxo-1,2-dihydroquinolin-3-yl)propanamide

- Key Differences: Amine Group: A dimethylamino group replaces the piperidin-1-yl moiety. Core Substitution: Lacks bromine and phenyl groups at positions 6 and 4, respectively.

- Implications :

N-(2-Oxo-1,2-dihydroquinolin-3-yl)acetamide Derivatives

- Key Differences :

- Side Chain : Acetamide (CH3CONH-) replaces the 3-(piperidin-1-yl)propanamide chain.

- Substituents : Variable groups (e.g., methyl, methoxy) at position 3.

- Implications :

Pharmacological and Structural Data Table

Key Research Findings and Gaps

- Pharmacological Data : While analogs like the triazolopyrazine derivative show neuroprotective effects in SH-SY5Y cell models , the target compound’s biological activity remains uncharacterized.

- Synthetic Challenges : The piperidine-propanamide side chain may complicate synthesis due to steric hindrance, as seen in related peptidomimetics .

Actividad Biológica

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-(piperidin-1-yl)propanamide is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features:

- A bromine atom at position 6,

- A carbonyl group at position 2,

- A phenyl group at position 4,

- A piperidine moiety attached to the propanamide side chain.

Its molecular formula is , and it has a molecular weight of approximately 452.39 g/mol .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core : This can be achieved through the Pfitzinger reaction, which condenses an isatin derivative with an aryl methyl ketone.

- Bromination : The quinoline core is brominated using bromine or N-bromosuccinimide (NBS).

- Acetylation : The amino group at the 3rd position is acetylated using acetic anhydride or acetyl chloride .

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression, such as poly(ADP-ribose) polymerases (PARPs), which are crucial for DNA repair mechanisms .

- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

The mechanism by which this compound exerts its biological effects includes:

- Binding Affinity : It interacts with specific biological targets such as enzymes and receptors, modulating their activity.

- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes essential for cancer cell survival .

Comparative Analysis

A comparison with similar compounds highlights the unique features of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(6-bromoquinolinone) | Quinoline core with a bromo substituent | Antibacterial |

| N-(naphthalenesulfonamide) | Naphthalene moiety | Antiproliferative |

| N-(6-chloroquinolinone) | Chlorine substituent | Anticancer |

This table illustrates how variations in structure can influence biological activity, emphasizing the potential of N-(6-bromo...)-3-(piperidin...) in drug development .

Case Studies and Research Findings

Recent studies have focused on the efficacy of this compound in preclinical models:

Q & A

Q. Key Analytical Validation :

- Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient) .

- Structural Confirmation : ¹H-NMR (DMSO-d₆) for characteristic peaks (e.g., δ 7.35–8.08 ppm for aromatic protons, δ 2.45–3.37 ppm for piperidine protons) .

Advanced: How can reaction yields be optimized during the coupling of piperidine derivatives to the quinolinone core?

Answer:

Optimization strategies include:

Q. Key Crystallographic Data :

Advanced: What challenges arise in refining crystallographic data for brominated derivatives?

Answer:

- Anisotropic Displacement : Bromine’s high electron density causes anisotropic scattering, requiring SHELXL’s anisotropic refinement .

- Disorder Modeling : Use PART instructions in SHELXL to resolve piperidine ring disorder .

- Twinned Data : Apply TWIN/BASF commands in SHELXL for twinned crystals .

Basic: What in vitro assays are recommended for preliminary pharmacological evaluation?

Answer:

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition at 10 µM compound concentration) .

- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) .

- Membrane Permeability : Caco-2 cell monolayer assay .

Advanced: How to design a pharmacokinetic study for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.